1-Androsterone 1-Androsterone
Brand Name: Vulcanchem
CAS No.: 23633-63-8
VCID: VC0190926
InChI: InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C
Molecular Formula: C19H28O2
Molecular Weight: 288.42

1-Androsterone

CAS No.: 23633-63-8

Cat. No.: VC0190926

Molecular Formula: C19H28O2

Molecular Weight: 288.42

* For research use only. Not for human or veterinary use.

1-Androsterone - 23633-63-8

CAS No. 23633-63-8
Molecular Formula C19H28O2
Molecular Weight 288.42
IUPAC Name (3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
SMILES CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C

Chemical Structure and Properties

Nomenclature and Identification

1-Androsterone is known by several alternative names in scientific literature and commercial markets:

  • 1-Dehydroepiandrosterone (1-DHEA)

  • δ 1-Epiandrosterone

  • 1-Prasterone

  • 1-Andro

  • 5α-Androst-1-en-3β-ol-17-one (systematic name)

The compound is identified by the CAS Number 23633-63-8 and has a molecular formula of C₁₉H₂₈O₂ .

Physical and Chemical Characteristics

1-Androsterone possesses specific physical and chemical properties that define its behavior in biological systems and laboratory settings.

Table 1: Physical and Chemical Properties of 1-Androsterone

PropertyValue
Molecular FormulaC₁₉H₂₈O₂
Molecular Weight288.4244 g/mol
StereochemistryABSOLUTE
Defined Stereocenters7/7
SMILESC[C@]12CC[C@H]3C@@H[C@@H]1CCC2=O
InChIKeyDYMROBVXGSLPAY-LUJOEAJASA-N

This steroid compound features a characteristic structure with a double bond at the 1-position of the steroid nucleus, distinguishing it from related androgens .

Biological Activity and Mechanism of Action

Conversion and Metabolic Activation

1-Androsterone exerts its effects through a specific biological pathway:

  • It undergoes conversion to 1-testosterone in the body through enzymatic processes

  • The converted 1-testosterone binds to androgen receptors in muscle tissues

  • This binding promotes protein synthesis and muscle growth

  • The compound influences the expression of genes involved in muscle development and repair

Interestingly, research suggests that 1-Androsterone itself displays androgenic effects, with approximately 1/10 the activity of 5α-dihydrotestosterone (DHT). This finding indicates that it may function as an active hormone rather than merely a prohormone .

CompoundRelative Activity
1-Androsterone (1-AD)1/10 as active as DHT
1-TestosteroneComparable potency to DHT
1-DHA (3α-hydroxy-5α-androst-1-en-17-one)1/100 as active as DHT
1-DHEA (3β-hydroxy-5α-androst-1-en-17-one)1/100 as active as DHT

These measurements demonstrate the varying degrees of androgenic potential among 1-Androsterone and its metabolites, with 1-testosterone showing the strongest activity .

Metabolism and Excretion

Effects on Urinary Steroid Profile

Administration of 1-Androsterone has been shown to alter common urinary steroid profile ratios, which has implications for both physiological effects and detection methods:

  • Increased androsterone/etiocholanolone ratio

  • Elevated 5α-/5β-androstane-3α,17β-diol ratio

  • Increased excretion rate of androsterone

  • Altered concentration of 5α-dihydrotestosterone

These changes in the steroid profile persist for approximately 2 days following administration, providing a potential window for detection in anti-doping testing .

Detection Markers and Timeframes

For anti-doping purposes and clinical monitoring, specific metabolites serve as reliable markers for 1-Androsterone use:

  • 3α-hydroxy-5α-androst-1-en-17-one (1-DHA) appears most suitable for long-term detection

  • This characteristic metabolite remains detectable in screening for 9-10 days after a single administration

  • The extended detection window makes this metabolite particularly valuable for anti-doping agencies

A study examining the administration of a single capsule of a commercial 1-Androsterone product confirmed these findings, with the characteristic metabolite remaining detectable for approximately nine days .

Research Studies and Findings

Human Administration Studies

Several studies have investigated the metabolism and effects of 1-Androsterone through controlled administration to human subjects:

A study involving six male volunteers who received a single oral dose of 50 mg of 1-androstenedione (a related compound) demonstrated:

  • Detection of multiple metabolites including 1-testosterone and various hydroxylated derivatives

  • Alteration of urinary steroid profile ratios for approximately 2 days post-administration

  • Long-term detectability of 1-DHA for up to 10 days

Another study examined the content and effects of a commercial product labeled "1-Androsterone" from the brand "Advanced Muscle Science":

  • Analysis confirmed the presence of 3β-hydroxy-5α-androst-1-en-17-one as labeled

  • Semi-quantitative analysis verified the labeled amount (100 mg per capsule)

  • Following oral administration to a male volunteer, numerous metabolites were detected and monitored

Analytical Identification

Researchers have employed various analytical techniques to identify and characterize 1-Androsterone:

  • Gas chromatography-mass spectrometry (GC-MS) analysis of both underivatized and bis-TMS (trimethylsilyl) derivatives

  • Comparison with chemically synthesized reference standards

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS)

These analytical approaches have enabled precise identification of 1-Androsterone in both research settings and commercial products.

Metabolic Impact and Physiological Effects

Hormonal and Metabolic Alterations

Research on androgens and their derivatives suggests that compounds like 1-Androsterone can induce significant metabolic changes:

  • Alterations in carnitine metabolism

  • Changes in amino acid metabolism

  • Modifications in lipid metabolism, particularly affecting glycerophospholipids and sphingolipids

  • Potential impacts on indole compounds

These metabolic alterations may contribute to both the desired effects (muscle growth) and potential side effects of the compound.

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